molecular formula C13H21BN2O2 B13352527 2,4,6-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

2,4,6-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B13352527
M. Wt: 248.13 g/mol
InChI Key: PICDSDRZOHPRPS-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is an organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with three methyl groups and a boronic ester group. It is commonly used in organic synthesis, particularly in cross-coupling reactions, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the reaction of 2,4,6-trimethylpyrimidine with a boronic ester reagent. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the boronic ester group on the pyrimidine ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the temperature, pressure, and reactant concentrations. The purification process typically includes recrystallization and chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.

    Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.

    Substitution: The methyl groups on the pyrimidine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated pyrimidine derivatives.

Scientific Research Applications

2,4,6-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in cross-coupling reactions, particularly in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its ability to form stable complexes with various metal catalysts, facilitating cross-coupling reactions. The boronic ester group acts as a nucleophile, participating in the formation of carbon-carbon bonds. The pyrimidine ring can also interact with biological targets, such as enzymes, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Phenylboronic acid pinacol ester
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

2,4,6-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is unique due to the presence of three methyl groups on the pyrimidine ring, which enhances its stability and reactivity in cross-coupling reactions. This structural feature distinguishes it from other boronic acid derivatives, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C13H21BN2O2

Molecular Weight

248.13 g/mol

IUPAC Name

2,4,6-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

InChI

InChI=1S/C13H21BN2O2/c1-8-11(9(2)16-10(3)15-8)14-17-12(4,5)13(6,7)18-14/h1-7H3

InChI Key

PICDSDRZOHPRPS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)C)C

Origin of Product

United States

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